
(2-Methylcyclohex-1-en-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylcyclohex-1-en-1-yl)acetic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexene, featuring a methyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclohex-1-en-1-yl)acetic acid typically involves the following steps:
Cyclohexene Derivatization: The starting material, cyclohexene, undergoes a series of reactions to introduce the methyl group at the 2-position.
Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, often using reagents like carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
(2-Methylcyclohex-1-en-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
科学研究应用
(2-Methylcyclohex-1-en-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Methylcyclohex-1-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2-Methylcyclohexyl)acetic acid: Similar structure but lacks the double bond in the cyclohexene ring.
Cyclohexaneacetic acid: Lacks the methyl group and double bond.
2-Cyclohexen-1-one: Contains a ketone group instead of the acetic acid moiety.
Uniqueness
(2-Methylcyclohex-1-en-1-yl)acetic acid is unique due to its specific combination of a methyl group, cyclohexene ring, and acetic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
属性
CAS 编号 |
54661-41-5 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
2-(2-methylcyclohexen-1-yl)acetic acid |
InChI |
InChI=1S/C9H14O2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-6H2,1H3,(H,10,11) |
InChI 键 |
DOJGFASCQMSATG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CCCC1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


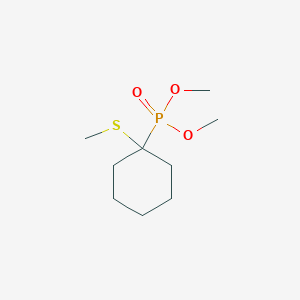
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)
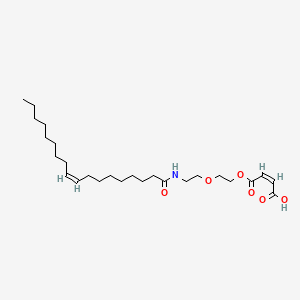
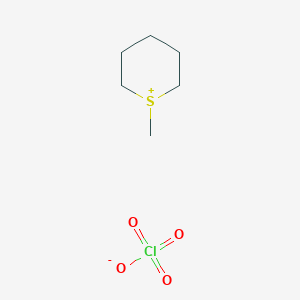
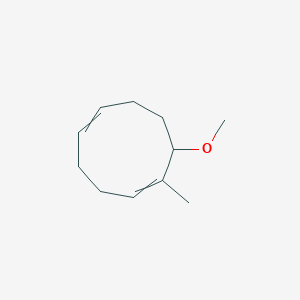
![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)


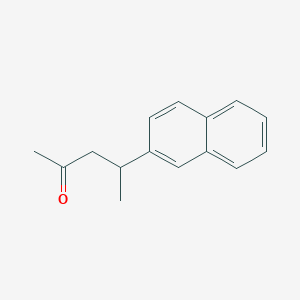
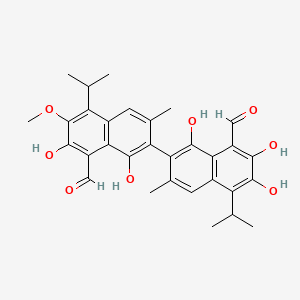
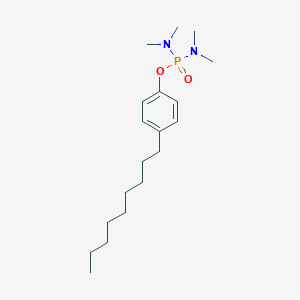
![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
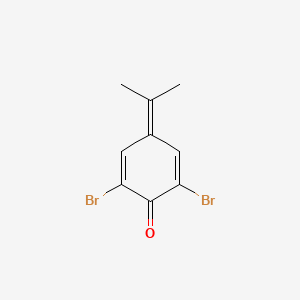
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)
